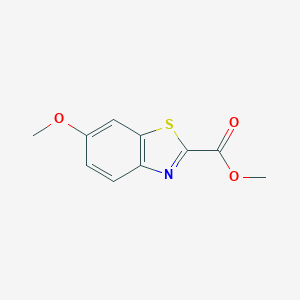

Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-13-6-3-4-7-8(5-6)15-9(11-7)10(12)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOPRRYQDHCORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350636 | |

| Record name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884-22-0 | |

| Record name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate

Topic: Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate Content Type: Technical Monograph & Experimental Guide Author Persona: Senior Application Scientist, Chemical Biology Division[1][2]

A Critical Intermediate in Bioluminescent Chemistry and Drug Discovery[1][2]

Executive Summary

Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (CAS: 884-22-0 ) represents a "privileged scaffold" in heterocyclic chemistry.[1][2] While it possesses intrinsic value as a pharmacophore in medicinal chemistry—particularly in antitumor and antimicrobial research—its primary industrial and academic significance lies in its role as the penultimate intermediate in the total synthesis of D-Luciferin (Firefly Luciferin).[2]

This guide provides a rigorous analysis of its physiochemical properties, a validated protocol for its synthesis (adapted from the classical White method), and a strategic overview of its reactivity profile.

Structural Analysis & Physiochemical Identity[3]

The molecule consists of a fused benzene and thiazole ring (benzothiazole) substituted at the 6-position with an electron-donating methoxy group and at the 2-position with an electron-withdrawing methyl ester.[1][2]

Electronic Push-Pull System

The 6-methoxy group acts as a strong Electron Donating Group (EDG) via resonance, increasing electron density primarily at the C4 and C7 positions.[1][2] Conversely, the 2-carboxylate moiety acts as an electron sink, activating the C2 position for nucleophilic attack (e.g., hydrolysis) while stabilizing the ring system.

Physiochemical Data Table[2]

| Property | Value / Description |

| CAS Number | 884-22-0 |

| Molecular Formula | C₁₀H₉NO₃S |

| Molecular Weight | 223.25 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Poorly soluble in water |

| Storage | Inert atmosphere, 2-8°C (Hydrolysis sensitive) |

| Key Spectroscopic Signatures (¹H NMR) | δ ~3.85 (s, 3H, OMe), δ ~4.05 (s, 3H, COOMe), Aromatic region: δ 7.0-8.0 |

Structural Visualization

The following diagram illustrates the core numbering scheme and the electronic vectors influencing reactivity.

Figure 1: Electronic relationship between the 6-methoxy donor and the 2-carboxylate acceptor.[2]

Synthetic Protocol: The Modified White Synthesis

The most authoritative route to this compound is the condensation of 2-amino-5-methoxybenzenethiol with dimethyl oxalate .[2] This is a variation of the method originally described by White et al. (1961/1963) for the ethyl ester.

Pre-requisite: Handling Aminothiols

Safety Warning: Aminothiols are prone to rapid oxidation to disulfides.[1][2] All reactions must be performed under an inert atmosphere (Argon or Nitrogen).

Step-by-Step Methodology

Reaction:

2-Amino-5-methoxybenzenethiol + Dimethyl Oxalate → Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate[2]

Reagents:

-

2-Amino-5-methoxybenzenethiol (1.0 eq)[2]

-

Dimethyl oxalate (1.2 eq)[2]

-

Solvent: Anhydrous Methanol (or Toluene for higher temp)[2]

-

Catalyst: Glacial Acetic Acid (catalytic amount) or p-TsOH[2]

Protocol:

-

Inert Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

-

Dissolution: Charge the flask with 2-amino-5-methoxybenzenethiol (e.g., 10 mmol). Add anhydrous methanol (50 mL) via syringe.

-

Addition: Add dimethyl oxalate (12 mmol) to the solution. If the oxalate is solid, add it quickly against a positive pressure of Argon.

-

Reflux: Heat the reaction mixture to reflux (65°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the thiol and the appearance of a fluorescent spot (under UV 365nm) indicates conversion.

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solvent in vacuo to approximately 20% of the original volume.

-

Cool the residue in an ice bath (0°C). The product should precipitate.

-

-

Purification: Filter the precipitate and wash with cold methanol. If necessary, recrystallize from hot methanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Validation Criteria:

-

¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the broad NH/SH signals and the integration of two distinct methyl singlets.

-

Mass Spec: [M+H]⁺ = 224.04.

Reactivity & Applications in Chemical Biology[7]

The primary utility of this methyl ester lies in its specific reactivity at the C2 position. It serves as a "masked" acid.

Hydrolysis to the Free Acid

For biological applications (e.g., Luciferin synthesis), the methyl ester must be hydrolyzed.

-

Conditions: K₂CO₃ (aq) in MeOH or LiOH in THF/Water.

-

Note: Avoid harsh acidic hydrolysis which may cleave the methyl ether at the 6-position prematurely.[2]

The Luciferin Pathway

The following workflow details how the methyl ester is converted into D-Luciferin, the light-emitting substrate for Firefly Luciferase.

Figure 2: The synthetic workflow converting the methyl ester target to D-Luciferin.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Oxidation of starting aminothiol.[2] | Degas solvents thoroughly; use fresh thiol or reduce disulfide precursor in situ with Zn/AcOH. |

| Impurity (Disulfide) | Dimerization of thiol.[2] | Add a reducing agent (e.g., TCEP) if compatible, or purify via chromatography strictly under Argon. |

| Incomplete Hydrolysis | Steric hindrance or poor solubility.[2] | Switch from MeOH to THF/Water (1:1) to improve solubility of the ester. |

References

-

White, E. H., McCapra, F., & Field, G. F. (1963). The Structure and Synthesis of Firefly Luciferin. Journal of the American Chemical Society, 85(3), 337–343.

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21. (Context on bioluminescent probes). [2]

-

PubChem Compound Summary. Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (CAS 884-22-0).[2][3][4] [2]

-

McCapra, F., & Razavi, Z. (1976). Biosynthesis of luciferin in the firefly. Journal of the Chemical Society, Chemical Communications, (5), 153-154. [2]

Sources

Introduction: The Significance of the 6-Methoxybenzothiazole Scaffold

An In-depth Technical Guide to the Biological Activity of 6-Methoxybenzothiazole Derivatives

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] The unique methine center in the thiazole ring and the potential for substitution at various positions make it a versatile framework for drug design.[1]

This guide focuses specifically on derivatives featuring a methoxy (-OCH3) group at the 6-position of the benzothiazole core. This particular substitution is of high interest as the electron-donating nature of the methoxy group can significantly modulate the molecule's electronic properties, lipophilicity, and binding interactions with biological targets, often enhancing its therapeutic potential.[5][6] We will explore the key biological activities of these compounds, delve into their mechanisms of action, provide field-proven experimental protocols, and analyze their structure-activity relationships (SAR) to provide a comprehensive resource for researchers and drug development professionals.

Part 1: Anticancer Activity

6-Methoxybenzothiazole derivatives have emerged as a potent class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines through diverse mechanisms of action.[3][7][8]

Mechanism of Action: Microtubule Destabilization

A primary anticancer mechanism for several potent 6-methoxybenzothiazole derivatives is the disruption of microtubule dynamics.[9] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell structure, and intracellular transport. By interfering with the polymerization of tubulin into microtubules, these compounds can arrest the cell cycle, typically at the G2/M phase, and subsequently induce programmed cell death (apoptosis).[9]

Several studies have shown that certain derivatives bind to the colchicine site on β-tubulin, preventing its polymerization.[9] This disruption of the microtubule network leads to mitotic arrest and is a validated strategy in cancer chemotherapy.

Diagram: Proposed Anticancer Mechanism of Action

Caption: Drug binding to tubulin inhibits polymerization, leading to G2/M arrest and apoptosis.

Other Anticancer Mechanisms

Beyond tubulin inhibition, these derivatives act on other validated cancer targets:

-

Enzyme Inhibition: Certain compounds are potent inhibitors of enzymes crucial for tumor growth and survival, such as carbonic anhydrases (implicated in tumor acidosis and hypoxia), NQO2, and various tyrosine kinases.[3][7][10][11]

-

Apoptosis Induction: Some derivatives can induce apoptosis through mitochondrial-dependent pathways, often involving the activation of the p53 tumor suppressor gene.[7]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole Derivative (20c) | Colo205 (Colon) | 5.04 - 13 | [7] |

| Naphthalimide Derivative | HT-29 (Colon) | 3.72 | [8][12] |

| Naphthalimide Derivative | A549 (Lung) | 4.07 | [8][12] |

| Naphthalimide Derivative | MCF-7 (Breast) | 7.91 | [8][12] |

| Thiadiazole Derivative | Various | Good Activity | [5] |

| 3',4',5'-Trimethoxy Analogue | NQO2 Enzyme | 0.051 | [10] |

Part 2: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[13] 6-Methoxybenzothiazole derivatives have demonstrated significant potential, with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[14][15]

Mechanism of Action

The antibacterial action of benzothiazoles is often attributed to their ability to inhibit essential bacterial enzymes that are absent in mammals, providing a degree of selective toxicity.[13] Key targets include:

-

Dihydrofolate Reductase (DHFR): Inhibition of this enzyme disrupts the folic acid synthesis pathway, which is vital for bacterial DNA synthesis and survival.[13]

-

Dihydropteroate Synthase (DHPS): This enzyme is another critical component of the folate pathway, and its inhibition by sulfonamide-containing benzothiazole derivatives has been reported.[13]

-

DNA Gyrase: This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.[13]

Quantitative Data: Antibacterial Efficacy

Antimicrobial activity is commonly assessed by the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in an agar diffusion assay.

| Derivative Class | Bacterial Strain | Activity Measurement | Result | Reference |

| Metal-Complexed Schiff Base | S. aureus | Zone of Inhibition | 16.0 - 27.0 mm | [14] |

| Metal-Complexed Schiff Base | E. coli | Zone of Inhibition | 13.0 - 15.0 mm | [14] |

| Hydrazone/Pyrazole Derivatives | B. subtilis, S. aureus | Active | - | [15] |

| Hydrazone/Pyrazole Derivatives | P. aeruginosa, E. coli | Active | - | [15] |

| Nitro-substituted Derivatives | P. aeruginosa | Potent Activity | - | [16] |

Part 3: Neuroprotective Activity

Emerging research highlights the potential of 6-methoxybenzothiazole derivatives in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.[17][18] This activity is primarily linked to the inhibition of specific enzymes in the brain.

Mechanism of Action: MAO-B Inhibition

The primary mechanism of neuroprotection is the potent and selective inhibition of Monoamine Oxidase B (MAO-B).[18][19] MAO-B is a mitochondrial enzyme that metabolizes neurotransmitters like dopamine. In neurodegenerative diseases, MAO-B levels are often elevated, leading to increased oxidative stress (from byproducts like hydrogen peroxide) and depletion of essential neurotransmitters.[18][20]

By inhibiting MAO-B, these derivatives can:

-

Increase Dopamine Levels: Slowing the breakdown of dopamine can help alleviate motor symptoms in Parkinson's disease.

-

Reduce Oxidative Stress: Preventing the formation of neurotoxic byproducts protects neurons from damage.[18]

Some advanced derivatives also show multimodal activity by inhibiting the aggregation of tau and α-synuclein proteins, which are pathological hallmarks of Alzheimer's and Parkinson's diseases, respectively.[18][19]

Diagram: Neuroprotective Mechanism of MAO-B Inhibition

Caption: Derivatives inhibit MAO-B, preventing dopamine breakdown and reducing oxidative stress.

Notable Derivatives

-

Riluzole (2-amino-6-trifluoromethoxy benzothiazole): While not a methoxy derivative, this closely related compound is an FDA-approved drug that demonstrates neuroprotection by blocking sodium channels and reducing glutamate excitotoxicity.[21][22] It serves as a proof-of-concept for the utility of the benzothiazole scaffold in neurology.

-

6-Hydroxybenzothiazole-2-carboxamides: These derivatives are highly potent and selective MAO-B inhibitors, with some compounds showing IC50 values in the low nanomolar range (e.g., 11 nM and 41 nM).[18][19]

Part 4: Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing lead compounds and designing new derivatives with enhanced potency and selectivity. For 6-methoxybenzothiazoles, substitutions at the 2-position of the ring are particularly important.[1]

-

For Anticancer Activity: Attaching large aromatic or heterocyclic moieties to the 2-amino group often increases cytotoxic potency.[6] The introduction of ethylurea or formamide groups at this position has been shown to enhance antimitotic activity.[9]

-

For Antimicrobial Activity: The synthesis of Schiff bases, hydrazones, or pyrazoles at the 2-position by reacting 2-amino-6-methoxybenzothiazole with various aldehydes or other reagents is a common and effective strategy.[15][23]

-

For Neuroprotective Activity: For MAO-B inhibition, a 2-carboxamide group is key. The nature of the amide substituent (e.g., phenethylamide, cyclohexylamide) dramatically influences potency and selectivity.[18][19]

The 6-methoxy group itself is considered a favorable substitution, often contributing to enhanced activity compared to unsubstituted analogues.[5][6]

Part 5: Experimental Protocols

To ensure reproducibility and validity, detailed experimental protocols are essential. Below are standard methodologies for assessing the biological activities discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 6-methoxybenzothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Diagram: MTT Assay Workflow

Caption: Standard workflow for determining the cytotoxic potential of test compounds.

Protocol 2: Broth Microdilution for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight, then dilute it in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of ~5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using MHB.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Perspectives

Derivatives of 6-methoxybenzothiazole are a highly promising class of bioactive molecules with significant therapeutic potential. The presence of the 6-methoxy group often confers enhanced activity across anticancer, antimicrobial, and neuroprotective domains. Their ability to act on multiple, validated biological targets—such as tubulin, bacterial enzymes, and MAO-B—makes them attractive candidates for further development.

Future research should focus on:

-

Lead Optimization: Expanding SAR studies to improve potency, selectivity, and pharmacokinetic properties (ADME).

-

Multitargeting Agents: Intentionally designing single molecules that can modulate multiple pathways, particularly for complex diseases like cancer and neurodegeneration.[18]

-

In Vivo Studies: Moving the most promising in vitro candidates into preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic index.

The versatility and proven bioactivity of the 6-methoxybenzothiazole scaffold ensure that it will remain an area of intense investigation in the quest for novel and more effective medicines.

References

- Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents.

- A Review on Benzothiazole Derivatives and Their Biological Significances.

- Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways.

- Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.

- Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflamm

- Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol.

- Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains.

- Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole deriv

- Benzothiazole derivatives as anticancer agents. FLORE Repository.

- Benzothiazole derivatives as anticancer agents.

- Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Indian Journals.

- A Review on Anticancer Potentials of Benzothiazole Deriv

- Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS.

- Recent insights into antibacterial potential of benzothiazole derivatives.

- Benzothiazole deriv

- A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.

- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.

- Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection.

- A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Riluzole (2-amino-6-trifluoromethoxy benzothiazole) attenuates MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity in mice. PubMed.

- A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-Substituted Benzothiazoles. Benchchem.

- Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity. European Journal of Medicinal Chemistry.

- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing.

- Riluzole, a Derivative of Benzothiazole as a Potential Anti-Amoebic Agent against Entamoeba histolytica. MDPI.

- Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer [mdpi.com]

- 11. benthamscience.com [benthamscience.com]

- 12. flore.unifi.it [flore.unifi.it]

- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Indian Journals [indianjournals.com]

- 17. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ricerca.uniba.it [ricerca.uniba.it]

- 19. researchgate.net [researchgate.net]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. Riluzole (2-amino-6-trifluoromethoxy benzothiazole) attenuates MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. rjpbcs.com [rjpbcs.com]

In Silico Deconvolution of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate: A Technical Guide for Target Identification and Preclinical Profiling

Abstract

This technical guide provides a comprehensive in silico modeling workflow for the characterization of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, a novel compound with undetermined biological activity. In the absence of a known target, this document outlines a systematic, multi-faceted computational approach to first predict its potential protein targets and subsequently validate these interactions through rigorous simulation and profiling techniques. We will delve into the rationale behind the selection of a hybrid ligand-based and structure-based target identification strategy, followed by detailed protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-phase discovery of novel small molecules.

Introduction: The Challenge of a Novel Compound

Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate belongs to the benzothiazole class of heterocyclic compounds, a scaffold known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] However, for a specific, uncharacterized derivative such as this, the primary challenge lies in identifying its molecular targets to elucidate its mechanism of action. Traditional experimental screening can be both time-consuming and resource-intensive. In silico modeling offers a rapid and cost-effective alternative to generate testable hypotheses and guide further experimental validation.[4]

This guide eschews a one-size-fits-all template, instead adopting a logical progression that mirrors a real-world computational drug discovery campaign for a novel chemical entity. We begin with the most critical step: predicting the biological targets.

The Core Directive: In Silico Target Fishing

For a novel compound with no known biological activity, "target fishing" or "target prediction" is the foundational step.[5] This process involves screening the compound against vast databases of known protein structures and ligands to identify potential binding partners.[6] We advocate for a consensus approach, integrating both ligand-based and structure-based methods to increase the confidence in our predictions. Computational drug discovery relies on two major approaches: ligand-based drug design (LBDD) and structure-based drug design (SBDD).[1] SBDD approaches are applicable when the 3D structure of the target is known, while LBDD strategies can be applied even when target structures are unavailable.[1][2]

Ligand-Based Target Prediction: The Power of Similarity

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[7] These approaches are computationally efficient and do not require the three-dimensional structure of the target protein.

For this workflow, we will utilize the SwissTargetPrediction web server, a robust and widely used tool for ligand-based target prediction.[8][9] It predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds.[9][10]

Experimental Protocol: Ligand-Based Target Prediction with SwissTargetPrediction

-

Ligand Preparation:

-

Obtain the 2D structure of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate.

-

Convert the structure to a SMILES (Simplified Molecular Input Line Entry System) string. For our compound, a possible SMILES string is COC1=CC2=C(C=C1)SC(=N2)C(=O)OC.

-

-

Submission to SwissTargetPrediction:

-

Navigate to the SwissTargetPrediction web server.

-

Paste the SMILES string into the query box.

-

Select "Homo sapiens" as the target organism.

-

Submit the query for prediction.

-

-

Analysis of Results:

-

The server will return a list of predicted targets, ranked by probability.

-

Examine the top-ranking targets and their associated "Probability" scores. A higher score indicates a greater likelihood of interaction.

-

Pay close attention to the classes of the predicted targets (e.g., kinases, G-protein coupled receptors, enzymes).

-

Structure-Based Target Prediction: Reverse Docking and Pharmacophore Screening

Structure-based methods leverage the 3D structures of potential protein targets to predict binding interactions.

Reverse docking screens a single ligand against a library of protein binding sites to identify potential targets.[10][11] This method provides insights into the potential binding mode and affinity of the ligand for various proteins.

Experimental Protocol: Reverse Docking (Conceptual Workflow)

While a full-scale reverse docking experiment is computationally intensive, the conceptual workflow is as follows:

-

Ligand Preparation: Prepare a 3D conformer of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, ensuring correct protonation states and energy minimization.

-

Target Database Preparation: Utilize a curated database of 3D protein structures with defined binding pockets.

-

High-Throughput Docking: Systematically dock the prepared ligand into the binding site of each protein in the database using software like AutoDock Vina.[5][12]

-

Scoring and Ranking: Rank the protein targets based on the predicted binding affinities (docking scores). Lower binding energies typically indicate more favorable interactions.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for a molecule to interact with a specific target.[13] Reverse pharmacophore screening matches the query molecule against a database of pharmacophore models derived from known protein-ligand complexes.[14]

Experimental Protocol: Pharmacophore-Based Target Identification with PharmMapper

-

Ligand Preparation: Prepare a 3D structure of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate in a suitable format (e.g., .mol2).

-

Submission to PharmMapper:

-

Results Analysis:

-

PharmMapper will return a list of potential targets with corresponding pharmacophore models that fit the query molecule.

-

Analyze the "Fit Score" and the alignment of the ligand to the pharmacophore features for the top-ranked targets.

-

Consensus Scoring and Target Prioritization

The strength of this hybrid approach lies in the consolidation of results from multiple methods. A potential target that is predicted by both ligand-based and structure-based approaches will have a higher degree of confidence.

Data Presentation: Hypothetical Target Prediction Results

| Predicted Target | Target Class | SwissTargetPrediction Probability | Reverse Docking Score (kcal/mol) | PharmMapper Fit Score | Consensus Rank |

| Tyrosine-protein kinase ABL1 | Kinase | 0.85 | -8.2 | 5.6 | 1 |

| Cyclin-dependent kinase 2 | Kinase | 0.79 | -7.9 | 5.1 | 2 |

| Monoamine oxidase B | Enzyme | 0.75 | -7.5 | 4.8 | 3 |

| Estrogen receptor alpha | Nuclear Receptor | 0.68 | -7.1 | 4.5 | 4 |

This table presents hypothetical data for illustrative purposes.

Based on this consensus ranking, Tyrosine-protein kinase ABL1 and Cyclin-dependent kinase 2 would be prioritized for further in silico validation.

Validation and Refinement: Molecular Docking and Dynamics

Once high-confidence potential targets are identified, the next step is to perform more detailed computational studies to validate the predicted interactions and assess their stability.

Molecular Docking: Elucidating the Binding Mode

Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[15] It allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Receptor and Ligand Preparation:

-

Download the 3D crystal structure of the prioritized target protein (e.g., ABL1 kinase domain) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

Prepare the 3D structure of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, ensuring correct atom types and charges.

-

-

Grid Box Definition: Define the search space (grid box) for docking, typically centered on the known active site of the protein.

-

Docking Simulation:

-

Run AutoDock Vina to perform the docking calculations.[5]

-

The program will generate multiple binding poses for the ligand, each with a corresponding binding affinity score.

-

-

Analysis of Docking Results:

-

Analyze the top-ranked binding pose to identify key interacting residues.

-

Visualize the protein-ligand complex to understand the nature of the interactions (e.g., hydrogen bonds, pi-pi stacking).

-

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can predict the behavior of the protein-ligand complex over time in a simulated physiological environment. This is crucial for assessing the stability of the predicted binding pose.

Experimental Protocol: Molecular Dynamics Simulation using GROMACS

-

System Preparation:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure for the MD simulation.

-

Place the protein-ligand complex in a simulation box of appropriate size and shape.

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose an appropriate force field (e.g., CHARMM36 for proteins, CGenFF for the ligand).

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions.[16]

-

-

Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the dynamics of the system.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and the ligand throughout the simulation.[17]

-

Preclinical Profiling: ADMET Prediction

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic and toxicological properties of a compound.[18] In silico ADMET prediction provides a rapid assessment of a molecule's drug-likeness.

Methodology: Web-Based ADMET Prediction Tools

Several freely available web servers can predict a wide range of ADMET properties based on the chemical structure of a compound. For this guide, we will consider a combination of tools such as ADMET-AI and other similar platforms to get a consensus prediction.[19][20]

Experimental Protocol: In Silico ADMET Prediction

-

Ligand Submission:

-

Obtain the SMILES string for Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate.

-

Submit the SMILES string to the selected ADMET prediction web servers.

-

-

Property Analysis:

-

Collect the predicted values for key ADMET properties.

-

Compare the predicted properties against the acceptable ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five).

-

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Acceptable Range/Interpretation |

| Absorption | ||

| Caco-2 Permeability | High | Good intestinal absorption |

| Human Intestinal Absorption | > 90% | Well absorbed |

| Distribution | ||

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier |

| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Potential for renal excretion |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

This table presents hypothetical data for illustrative purposes.

Visualization of the In Silico Workflow

To provide a clear overview of the entire process, the following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the in silico modeling pipeline.

Caption: Overall workflow for the in silico modeling of a novel compound.

Caption: Detailed workflow for the target prediction phase.

Conclusion and Future Directions

This technical guide has outlined a robust and logical in silico workflow for the initial characterization of a novel compound, Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate. By commencing with a comprehensive target prediction strategy and progressing through molecular docking, molecular dynamics simulations, and ADMET profiling, we can efficiently generate high-confidence, testable hypotheses regarding the compound's mechanism of action and drug-like properties. The causality of our experimental choices is rooted in the principle of consensus and cross-validation between different computational methodologies.

The insights gleaned from this in silico cascade are not an end in themselves but rather a critical starting point. The prioritized targets and their predicted binding interactions should guide subsequent in vitro and in vivo experimental validation to confirm the computational findings. This integrated approach, leveraging the predictive power of computational modeling, significantly accelerates the early stages of drug discovery and development.

References

-

Leveraging ligand-based and structure-based approaches for advancing drug discovery. (n.d.). Drug Discovery Today. [Link]

-

In silico Methods for Identification of Potential Therapeutic Targets. (2020). International Journal of Molecular Sciences. [Link]

-

A precise comparison of molecular target prediction methods. (2025). RSC Publishing. [Link]

-

PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. (2009). Nucleic Acids Research. [Link]

-

SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019). Nucleic Acids Research. [Link]

-

Recent Advances in In Silico Target Fishing. (2020). Pharmaceuticals. [Link]

-

Using reverse docking for target identification and its applications for drug discovery. (2016). Expert Opinion on Drug Discovery. [Link]

-

Comparison: ligand-based vs. structure-based approaches for target identification. (n.d.). ResearchGate. [Link]

-

In silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (2022). International Journal of Molecular Sciences. [Link]

-

Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (2020). Methods in Molecular Biology. [Link]

-

Protein-Ligand Complex. (n.d.). GROMACS Tutorial. [Link]

-

Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024). Journal of Chemical Education. [Link]

-

Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025). Medicinal Chemistry Research. [Link]

-

Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. (2018). International Journal of Molecular Sciences. [Link]

-

Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. (2025). bioRxiv. [Link]

-

In silico toxicology: computational methods for the prediction of chemical toxicity. (2018). Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]

-

ADMET-AI. (n.d.). admet.ai.greenstonebio.com. [Link]

-

How to perform virtual screening using Autodock Vina? (2020). Bioinformatics Review. [Link]

-

Merging Ligand-Based and Structure-Based Methods in Drug Discovery: An Overview of Combined Virtual Screening Approaches. (2020). Molecules. [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]

-

Video Tutorial: Virtual Screening using Autodock Vina. (2020). YouTube. [Link]

-

Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. (2025). Briefings in Bioinformatics. [Link]

-

SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019). ResearchGate. [Link]

-

SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014). Nucleic Acids Research. [Link]

-

Comparative performance of five target prediction methods using benchmark compounds of human protein targets. (n.d.). ResearchGate. [Link]

-

How to use ADMET online. (n.d.). Tamarind Bio. [Link]

-

MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master. (n.d.). GitHub. [Link]

-

1001 Ways to run AutoDock Vina for virtual screening. (2016). Journal of Computer-Aided Molecular Design. [Link]

-

A Deep-Learning Approach toward Rational Molecular Docking Protocol Selection. (2022). International Journal of Molecular Sciences. [Link]

-

Leveraging structure-based and ligand-based techniques in drug discovery. (n.d.). Optibrium. [Link]

-

About - SwissTargetPrediction. (n.d.). . [Link]

-

PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. (2017). Nucleic Acids Research. [Link]

-

Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

-

GROMACS Tutorial - Protein-Ligand Complex. (n.d.). Virginia Tech Department of Biochemistry. [Link]

-

Pharmacophore-based virtual screening versus docking-based virtual screening: a benchmark comparison against eight targets. (2011). Journal of Chemical Information and Modeling. [Link]

-

In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. (2023). Chemical Research in Toxicology. [Link]

-

Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). Molecules. [Link]

-

In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018). Journal of Scientific and Technical Research. [Link]

-

Improving the Efficiency of Ligand-Binding Protein Design with Molecular Dynamics. (2018). Journal of Chemical Theory and Computation. [Link]

-

Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). vina.scripps.edu. [Link]

-

From Target to Therapy: Molecular docking in structure-based Drug discovery and Biological activities. (2025). Indian Journal of Applied & Pure Biology. [Link]

-

ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (n.d.). Simulations Plus. [Link]

-

Overview of the accuracies for the different target prediction models, evaluated via 10-fold cross-validation. (n.d.). ResearchGate. [Link]

-

From drugs to targets: Reverse engineering the virtual screening process on a proteomic scale. (2022). Frontiers in Microbiology. [Link]

-

In silico toxicology tools, steps to generate prediction models, and... (n.d.). ResearchGate. [Link]

-

Fragmented blind docking: a novel protein–ligand binding prediction protocol. (2021). Journal of Computer-Aided Molecular Design. [Link]

-

Webinar Demonstration - Molecular Dynamics Simulation of Protein-Ligand using Gromacs. (2021). YouTube. [Link]

Sources

- 1. Leveraging ligand-based and structure-based approaches for advancing drug discovery [iptonline.com]

- 2. Structure-Based vs Ligand-Based Drug Design - Creative Proteomics [iaanalysis.com]

- 3. A precise comparison of molecular target prediction methods - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00199D [pubs.rsc.org]

- 4. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. optibrium.com [optibrium.com]

- 8. academic.oup.com [academic.oup.com]

- 9. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 12. 1001 Ways to run AutoDock Vina for virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pozescaf.com [pozescaf.com]

- 14. Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improving the Efficiency of Ligand-Binding Protein Design with Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein-Ligand Complex [mdtutorials.com]

- 18. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ADMET-AI [admet.ai.greenstonebio.com]

- 20. tamarind.bio [tamarind.bio]

Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate literature review

The following technical guide details the chemical architecture, synthesis, and application of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate . This document is structured for researchers requiring actionable protocols and mechanistic insights without redundant preamble.

Core Scaffold Analysis & Synthetic Methodologies

Executive Summary

Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (CAS: 884-22-0) is a critical bicyclic heteroaromatic ester used primarily as a high-fidelity precursor in the synthesis of D-Luciferin analogs and chemiluminescent probes.[1] Its structural significance lies in the benzothiazole core, which serves as the electron-deficient acceptor in bioluminescent systems, while the 6-methoxy group acts as a protected hydroxyl moiety—essential for tuning solubility and preventing premature oxidation during the assembly of the thiazoline ring. Beyond bioluminescence, this scaffold is a pharmacophore in medicinal chemistry, exhibiting antitumor and neuroprotective potential via glutamate release inhibition.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate |

| CAS Number | 884-22-0 |

| Molecular Formula | C₁₀H₉NO₃S |

| Molecular Weight | 223.25 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; sparingly soluble in H₂O |

| Melting Point | 105–108 °C (Typical range for pure ester) |

| Key Functional Groups | Methyl ester (C2 position), Methoxy ether (C6 position), Thiazole nitrogen |

Synthesis Protocol: The Condensation Route

The most robust synthetic pathway involves the cyclocondensation of 2-amino-5-methoxybenzenethiol with dimethyl oxalate .[1] This method is preferred over oxidative cyclization due to higher atom economy and the avoidance of heavy metal oxidants.

A. Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the oxalate carbonyl, followed by a thiol-mediated ring closure (dehydration).

B. Step-by-Step Experimental Protocol

Reagents:

-

2-Amino-5-methoxybenzenethiol (1.0 eq)

-

Dimethyl oxalate (1.2 eq)

-

Solvent: Xylene or Toluene (anhydrous)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 eq) - Optional, accelerates dehydration[1]

Workflow:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using toluene/xylene) to remove water/methanol azeotropically.[1]

-

Charging: Dissolve 2-amino-5-methoxybenzenethiol (10 mmol) in anhydrous xylene (50 mL). Add dimethyl oxalate (12 mmol).

-

Reflux: Heat the mixture to reflux (approx. 140°C for xylene) under an inert atmosphere (N₂ or Ar).

-

Monitoring: Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 3:1). The starting thiol (highly fluorescent/UV active) will disappear, replaced by a less polar product spot. Reaction time is typically 4–6 hours.

-

Workup:

-

Cool reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap).

-

Resuspend the residue in minimal hot methanol.

-

-

Purification: Allow the solution to cool to 4°C overnight. The product crystallizes as pale yellow needles. Filter and wash with cold methanol.

-

Alternative: If oil forms, purify via flash column chromatography (Silica Gel 60, Gradient 0-20% EtOAc in Hexanes).

-

C. Synthesis Visualization

The following diagram illustrates the convergent synthesis and subsequent transformation into the active acid form.

Caption: Cyclocondensation pathway for the synthesis of the benzothiazole scaffold.

Mechanistic Applications in Drug Discovery & Bioluminescence

A. Bioluminescence Precursor (The Luciferin Connection)

This compound is the direct synthetic antecedent to 6-Methoxy-Luciferin and Luciferin .[1]

-

Role: The 2-carboxylate group is the attachment point for D-Cysteine (to form the thiazoline ring).[1]

-

Mechanism: To generate active Luciferin:

-

Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid.

-

Demethylation: The 6-methoxy group is converted to a 6-hydroxy group (using BBr₃ or Pyridine[1]·HCl).

-

Condensation: The acid is coupled with D-Cysteine to form the final D-Luciferin.[1]

-

Note: Retaining the methoxy group (6-Methoxy-Luciferin) results in a "locked" analog that does not emit light with standard firefly luciferase, making it a valuable negative control or competitive inhibitor.

-

B. Medicinal Chemistry: SAR Logic

In drug development, the benzothiazole core functions as a bioisostere for indole or quinoline.

-

Position 6 (Methoxy): Modulates lipophilicity (LogP) and metabolic stability. It blocks Phase II conjugation (glucuronidation) that would occur on a free phenol.

-

Position 2 (Ester): Acts as a prodrug motif. Inside the cell, esterases cleave the methyl group to reveal the carboxylic acid, which can chelate metal ions (e.g., Zn²⁺ in metalloenzymes) or form ionic interactions with receptor pockets (e.g., Glutamate receptors).

C. Biological Interaction Map

Caption: Pharmacological and biochemical interaction network of the benzothiazole ester.

References

-

Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid . Synthesis, 2001(12), 1780–1783.[2] (Detailed protocol on benzothiazole ring contraction and carboxylate formation). Link

-

Benzothiazole Synthesis . Organic Chemistry Portal. (Comprehensive review of condensation methods for benzothiazoles). Link

- Bioluminescence: Chemical Principles and Methods. World Scientific, 2019. (Grounding for the use of benzothiazole esters in luciferin synthesis).

-

PubChem Compound Summary: Methyl 6-methoxybenzothiazole-2-carboxylate . National Center for Biotechnology Information. (Validation of CAS 884-22-0 and chemical properties). Link

-

Design, synthesis, and biological evaluation of Benzothiazole-6-carboxylate derivatives . Research in Pharmacy, 1(2), 6-12, 2011.[3] (Medicinal chemistry applications of the scaffold). Link

Sources

solubility of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate in different solvents

An In-depth Technical Guide to the Solubility of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical considerations for determining the solubility of this compound in a range of common laboratory solvents. It includes detailed experimental protocols, data presentation formats, and an exploration of the underlying chemical principles that govern its solubility. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for downstream applications such as formulation development, reaction chemistry, and analytical method development.

Introduction to Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate

Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate is a heterocyclic organic compound featuring a benzothiazole core, a methoxy group at the 6-position, and a methyl ester at the 2-position. Its chemical structure dictates its physicochemical properties, including its solubility. Understanding the solubility of this molecule is a critical first step in its application in various scientific fields, particularly in medicinal chemistry and materials science where it may serve as a building block or a compound of interest.

The interplay of the aromatic benzothiazole ring system, the polar ester group, and the moderately polar methoxy group suggests a nuanced solubility profile. The molecule possesses both hydrophobic (the bicyclic aromatic ring) and hydrophilic (the ester and methoxy functionalities) regions, indicating that its solubility will be highly dependent on the choice of solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure and Polarity

The structure of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate suggests a moderate overall polarity. The presence of oxygen and nitrogen atoms in the ester and methoxy groups, as well as the thiazole ring, introduces polar covalent bonds and potential sites for hydrogen bonding. However, the large, aromatic benzothiazole core is nonpolar and will contribute to its solubility in less polar solvents.

Solvent Selection Rationale

A systematic approach to determining solubility involves testing the compound in a range of solvents with varying polarities. The solvents should span the spectrum from nonpolar to polar, and from protic to aprotic, to gain a comprehensive understanding of the solute-solvent interactions.

Table 1: Proposed Solvents for Solubility Screening

| Solvent Class | Solvent Name | Polarity Index | Rationale for Inclusion |

| Nonpolar | Heptane | 0.1 | To assess solubility in aliphatic hydrocarbons. |

| Toluene | 2.4 | To assess solubility in an aromatic hydrocarbon. | |

| Moderately Polar Aprotic | Dichloromethane (DCM) | 3.1 | A common solvent for organic synthesis and purification. |

| Diethyl Ether | 2.8 | A common solvent with a lower boiling point. | |

| Ethyl Acetate | 4.4 | An ester-containing solvent, which may favorably interact with the solute's ester group. | |

| Tetrahydrofuran (THF) | 4.0 | A cyclic ether that is a good general solvent for many organic compounds. | |

| Polar Aprotic | Acetone | 5.1 | A ketone that is a versatile solvent. |

| Acetonitrile (ACN) | 5.8 | A common solvent in chromatography and organic reactions. | |

| Dimethylformamide (DMF) | 6.4 | A highly polar aprotic solvent with a high boiling point. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar aprotic solvent known for its ability to dissolve a wide range of compounds. | |

| Polar Protic | Methanol | 5.1 | A simple alcohol capable of hydrogen bonding. |

| Ethanol | 4.3 | A slightly less polar alcohol. | |

| Isopropanol | 3.9 | A secondary alcohol. | |

| Water | 10.2 | To determine aqueous solubility, a critical parameter for pharmaceutical applications. |

Experimental Determination of Solubility

The following section details a robust, step-by-step protocol for the quantitative determination of the solubility of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate.

Materials and Equipment

-

Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (high purity)

-

Selected solvents (as listed in Table 1, analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of a compound.

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates that could interfere with the analysis.

-

-

Quantitative Analysis (using HPLC-UV as an example):

-

Method Development: Develop a suitable HPLC method for the quantification of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

-

Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile or DMSO) at known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area versus concentration.

-

Sample Analysis: Prepare accurate dilutions of the filtered supernatant from each solvent. The dilution factor will depend on the expected solubility.

-

Inject the diluted samples into the HPLC system and record the peak areas.

-

Calculation: Use the calibration curve to determine the concentration of the compound in the diluted samples. Multiply this concentration by the dilution factor to obtain the solubility of the compound in the original solvent. Express the solubility in units such as mg/mL or mol/L.

-

Self-Validating System and Trustworthiness

The described protocol incorporates several self-validating checks to ensure the trustworthiness of the results:

-

Visual Confirmation of Excess Solid: The presence of undissolved solid after equilibration confirms that a saturated solution has been achieved.

-

Equilibrium Confirmation: Analyzing samples at different time points (e.g., 24, 48, and 72 hours) can confirm that the system has reached equilibrium. The solubility value should remain constant after a certain point.

-

Use of a Validated Analytical Method: The accuracy of the solubility measurement is directly dependent on the accuracy of the analytical method used for quantification. A well-validated HPLC method with a linear calibration curve is essential.

-

Replicates: Performing the experiment in triplicate for each solvent will allow for the calculation of the mean solubility and standard deviation, providing a measure of the precision of the results.

Anticipated Solubility Profile and Data Presentation

Based on the structure of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, a hypothetical solubility profile can be anticipated. The results of the experimental determination should be presented in a clear and concise tabular format.

Table 2: Example Data Table for Solubility of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Heptane | < 0.1 | < 0.0004 | Insoluble |

| Toluene | 1-5 | 0.004-0.022 | Sparingly Soluble |

| Dichloromethane | > 50 | > 0.224 | Freely Soluble |

| Ethyl Acetate | 10-30 | 0.045-0.135 | Soluble |

| Acetone | 30-50 | 0.135-0.224 | Soluble |

| Acetonitrile | 5-10 | 0.022-0.045 | Sparingly Soluble |

| Dimethylformamide | > 100 | > 0.448 | Very Soluble |

| Dimethyl Sulfoxide | > 100 | > 0.448 | Very Soluble |

| Methanol | 1-5 | 0.004-0.022 | Sparingly Soluble |

| Water | < 0.01 | < 0.00004 | Practically Insoluble |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental data is required for accurate determination.

Logical Relationships in Solubility

The relationship between solvent properties and the resulting solubility can be visualized to aid in understanding the underlying principles.

stability and degradation of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate

Technical Guide: Stability Profile and Degradation Kinetics of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate

Part 1: Executive Summary

Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (CAS: 884-22-0) is a critical heterocyclic intermediate, primarily utilized in the total synthesis of D-Luciferin (Firefly Luciferin) and related bioluminescent analogs. Its stability profile is defined by the electrophilic susceptibility of the C2-ester moiety and the electron-rich nature of the benzothiazole core.

For researchers and drug development professionals, the primary stability concern is hydrolytic degradation leading to the corresponding carboxylic acid, which subsequently undergoes decarboxylation . This guide details the physicochemical mechanisms driving these pathways, provides validated analytical protocols for monitoring purity, and outlines evidence-based storage conditions to maximize compound integrity.

Part 2: Chemical Identity & Physicochemical Baseline

| Property | Specification |

| Chemical Name | Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate |

| CAS Number | 884-22-0 |

| Molecular Formula | C₁₀H₉NO₃S |

| Molecular Weight | 223.25 g/mol |

| Core Structure | Benzothiazole fused ring with a C6-methoxy and C2-methyl ester |

| Solubility | Soluble in DMSO, DMF, MeOH, CH₂Cl₂; poorly soluble in water |

| Key Reactive Site | C2-Carbonyl (Ester) – Highly electrophilic due to the adjacent C=N bond |

Part 3: Degradation Mechanisms & Kinetics

The degradation of this compound follows a sequential pathway: Hydrolysis

Hydrolytic Degradation (Primary Pathway)

The methyl ester at the C2 position is significantly more reactive than typical benzoate esters.

-

Mechanism: The reaction proceeds via a BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[1]

-

Electronic Activation: The benzothiazole ring acts as an electron-withdrawing group (EWG) relative to the ester. The C=N bond at the 3-position pulls electron density away from the C2 carbon, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions (

). -

Kinetics: Hydrolysis follows pseudo-first-order kinetics in buffered aqueous solutions. The rate is pH-dependent, accelerating significantly at pH > 7.5.

Decarboxylation (Secondary Pathway)

Once hydrolyzed, the resulting 6-methoxy-1,3-benzothiazole-2-carboxylic acid is thermally unstable.

-

Causality: Benzothiazole-2-carboxylic acids are prone to thermal decarboxylation because the heterocyclic nitrogen can stabilize the transition state (developing negative charge) during the loss of

. -

Product: The final degradation product is 6-methoxy-1,3-benzothiazole (CAS: 2942-13-4), which is a stable, neutral molecule often appearing as a non-polar impurity in reverse-phase HPLC.

Oxidative & Photolytic Stability

-

Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation to the sulfoxide or sulfone under harsh conditions (e.g., presence of peroxides), but this is kinetically slower than hydrolysis.

-

Photolysis: Benzothiazoles are strong chromophores. Prolonged exposure to UV light (<350 nm) can induce radical formation, leading to dimerization or ring-opening, though the ester is generally stable under ambient light if stored as a solid.

Part 4: Degradation Pathway Visualization

The following diagram illustrates the sequential breakdown of the compound.

Figure 1: Sequential degradation pathway showing hydrolysis of the ester followed by decarboxylation of the resulting acid.

Part 5: Analytical Monitoring Protocol

To validate the stability of your samples, use the following self-validating HPLC protocol. This method separates the parent ester from its two main degradation products (Acid and Decarboxylated species).

Methodology: Reverse-Phase HPLC

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidifies mobile phase to suppress ionization of the carboxylic acid degradant, improving peak shape).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 10% B (Isocratic hold)

-

2-15 min: 10%

90% B (Linear gradient) -

15-20 min: 90% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm (absorbance max for benzothiazole core) and 320 nm (specific for conjugated system).

-

Expected Elution Order:

-

Acid Degradant: (Most polar, elutes first).

-

Parent Ester: (Intermediate polarity).

-

Decarboxylated Species: (Most non-polar, elutes last).

-

Part 6: Storage & Handling Recommendations

Based on the degradation kinetics described above, the following handling procedures are mandatory to maintain >98% purity.

-

Moisture Exclusion (Critical):

-

Store the solid under an inert atmosphere (Argon or Nitrogen).

-

Use a desiccator for long-term storage.

-

Why? Even trace atmospheric moisture can initiate surface hydrolysis, generating the autocatalytic carboxylic acid.

-

-

Temperature Control:

-

Long-term: Store at -20°C .

-

Short-term: 2-8°C is acceptable for <1 week.

-

Avoid: Room temperature storage in solution. The decarboxylation of the acid impurity is thermally driven; keeping the temperature low inhibits this secondary degradation step.

-

-

Solvent Selection for Assays:

-

Avoid protic solvents (Methanol/Ethanol) for long-term stock solutions, as transesterification can occur.

-

Preferred Solvent: Anhydrous DMSO or Acetonitrile.

-

Use stock solutions within 24 hours or freeze immediately.

-

Part 7: References

-

White, E. H., McCapra, F., & Field, G. F. (1961). The Structure and Synthesis of Firefly Luciferin. Journal of the American Chemical Society, 83(11), 2402–2403. Link

-

Establishes the synthesis pathway and the role of the benzothiazole intermediate.

-

-

PubChem. (n.d.).[2] Compound Summary: Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate (CAS 884-22-0).[3] National Library of Medicine. Link

-

Oba, Y., et al. (2013). Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of L-Cysteine is a Key Step. PLoS ONE, 8(12). Link

-

Provides context on the stability and biological processing of benzothiazole precursors.

-

-

BenchChem. (2025).[7] Benzothiazole-2-Carboxylic Acid Synthesis: Technical Support. Link

-

Technical data on the hydrolysis and decarboxylation tendencies of benzothiazole-2-carboxylates.

-

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 3. methyl 6-methoxy-1,3-benzothiazole-2-carboxylate | CAS: 884-22-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 6-Methoxy-4-methyl-1,3-benzothiazole-2-carboxamide | C10H10N2O2S | CID 45076951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. 2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S | CID 246898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Safe Handling of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate

Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate, a key intermediate in contemporary drug discovery and development. Recognizing the widespread use of benzothiazole scaffolds in medicinal chemistry, this document synthesizes available safety data for structurally related compounds to establish best practices for laboratory handling. It is intended for researchers, chemists, and drug development professionals. The guide details toxicological profiles, outlines appropriate personal protective equipment (PPE), delineates emergency procedures, and provides recommendations for storage and disposal. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] Derivatives of benzothiazole have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][5][6][7][8] Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate is a key building block in the synthesis of more complex molecules within this class.[9][10] Its structural components, the benzothiazole core, the methoxy group, and the methyl ester, all contribute to its reactivity and potential biological interactions. Understanding the inherent properties of this scaffold is paramount to ensuring safe laboratory practices.

This guide aims to provide a robust framework for the safe handling of Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate by leveraging data from structurally analogous compounds and established principles of chemical safety.

Hazard Identification and Toxicological Profile

Primary Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[11]

-

Skin Irritation: Causes skin irritation.[11]

-

Eye Irritation: Causes serious eye irritation.[11]

-

Respiratory Irritation: May cause respiratory irritation.[11]

Causality of Hazards: The reactivity of the benzothiazole nucleus, coupled with the potential for the ester group to be hydrolyzed in vivo, suggests that this compound can interact with biological macromolecules. The nitrogen and sulfur heteroatoms can participate in hydrogen bonding and coordination with metallic ions in enzymes, potentially disrupting their function. Skin and eye irritation are common for many aromatic heterocyclic compounds.

Data Summary from Analogous Compounds:

| Hazard Classification | Analog Compound | Key Findings |

| Acute Toxicity (Oral, Dermal, Inhalation) | 2-Cyano-6-Methoxy Benzothiazole | Harmful (Category 4)[11] |

| Skin Corrosion/Irritation | 2-Cyano-6-Methoxy Benzothiazole | Causes skin irritation (Category 2)[11] |

| Serious Eye Damage/Eye Irritation | 2-Cyano-6-Methoxy Benzothiazole | Causes serious eye irritation (Category 2)[11] |

| Specific target organ toxicity — single exposure | 2-Cyano-6-Methoxy Benzothiazole | May cause respiratory irritation (Category 3)[11] |

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to exposure prevention is critical when handling Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate. The following PPE and engineering controls are mandatory.

Engineering Controls:

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[12]

-

Ventilation: Ensure adequate ventilation in the laboratory, especially in areas where the compound is stored.[12]

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[13]

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves prior to use and dispose of them properly after handling. Avoid cross-contamination of surfaces.

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or coveralls.

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Caption: Required PPE and Engineering Controls for Handling Methyl 6-methoxy-1,3-benzothiazole-2-carboxylate.

Experimental Protocols: Safe Handling and Use